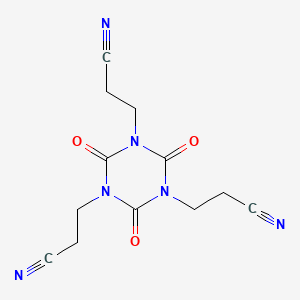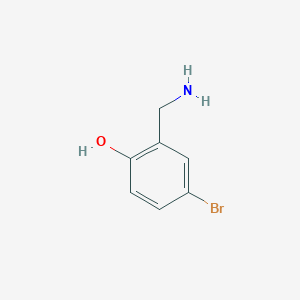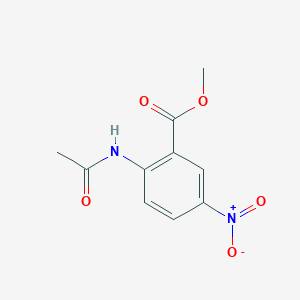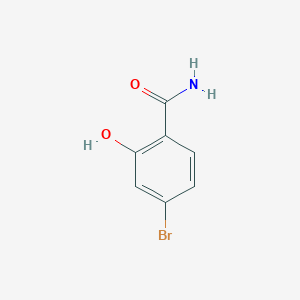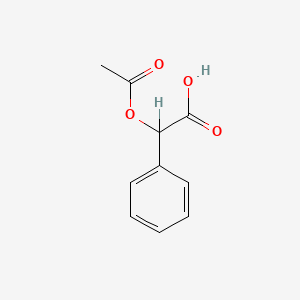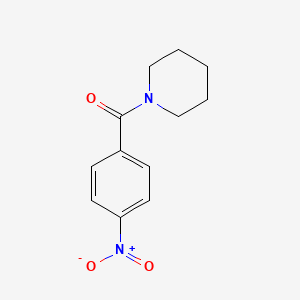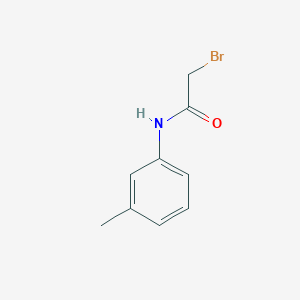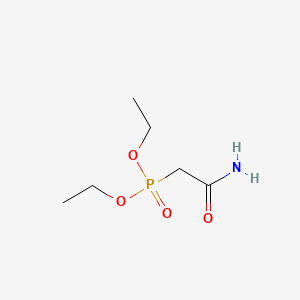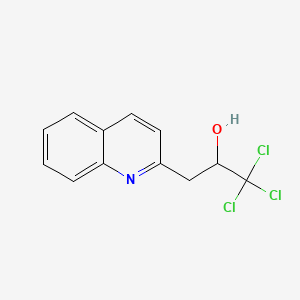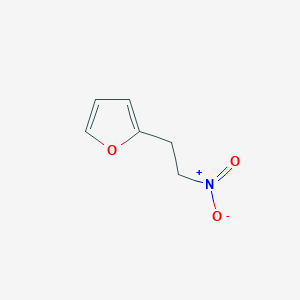
Methyl 3-oxohexanoate
Descripción general
Descripción
Methyl 3-oxohexanoate, also known as 3-oxohexanoic acid methyl ester, is a carboxylic acid ester of 3-oxohexanoic acid. It is a white crystalline solid with a melting point of 107-109 °C and a boiling point of 171-173 °C. This compound is a versatile compound with a wide range of applications, including synthesis, scientific research, and laboratory experiments.
Aplicaciones Científicas De Investigación
1. Synthesis and Analysis in Organic Chemistry
Methyl 3-oxohexanoate and its derivatives are utilized in various synthetic processes in organic chemistry. For instance, a study by Balo, Fernández, García‐Mera, and López (2000) discussed the synthesis of methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a compound with anti-inflammatory properties and applications as a fluorescent probe and an intermediate in the synthesis of fluorescent molecules for studying lipid bilayers in biological membranes (Balo et al., 2000). Similarly, the study by Zhao Yu (2010) focused on synthesizing Methyl 3-(2-oxo-cyclohexyl)propionate, a derivative of this compound, for use in tobacco flavoring (Zhao Yu, 2010).
2. Application in Bioreduction and Biocatalysis
This compound is used in bioreduction processes. Ramos et al. (2011) demonstrated the use of various microorganism strains to reduce ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate, highlighting the potential of using biological systems for chemical transformations (Ramos et al., 2011).
3. Analysis of Reaction Kinetics and Products
The compound and its variants have been studied for their reaction kinetics and products in different chemical processes. For instance, the work by Aschmann, Arey, and Atkinson (2011) examined the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, arelated compound, revealing insights into its atmospheric degradation and potential environmental impacts (Aschmann, Arey, & Atkinson, 2011).
4. Study of Molecular Structures and Conformation
The molecular structure and conformational properties of related compounds, such as 1-methyl-1-silacyclohexane, have been studied using techniques like gas electron diffraction and quantum chemical calculations. This research by Arnason et al. (2002) contributes to the understanding of the structural and conformational dynamics of silicon-containing rings, which is relevant to the study of this compound derivatives (Arnason et al., 2002).
5. Catalysis and Chemical Process Optimization
This compound and its derivatives have applications in catalysis and process optimization. For example, the study by Rezende et al. (2008) used genetic algorithms to optimize an industrial chemical process involving the hydrogenation of o-cresol to produce 2-methyl-cyclohexanol, demonstrating the compound's relevance in industrial catalysis (Rezende et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPCQNABHNCLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184500 | |
| Record name | Methyl 3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30414-54-1 | |
| Record name | Hexanoic acid, 3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30414-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-oxohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-oxohexanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2JEP7CFU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of methyl 3-oxohexanoate in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. [, , , ] Its structure, featuring both a ketone and an ester functional group, allows for various chemical transformations. For example, it can be alkylated, as seen in the synthesis of Muscalure (cis-9-tricosene), the sex pheromone of the house fly. [] It also serves as a starting material for synthesizing optically active compounds, as demonstrated in the enzymatic synthesis of the banana volatile (S)-2-pentyl (R)-3-hydroxyhexanoate. []
Q2: Can you provide examples of reactions involving this compound and the products formed?
A2: Certainly!
- Alkylation: this compound reacts with 1-chloro-cis-9-octadecene (oleyl chloride) in an alkylation reaction to yield cis-14-tricosen-4-one after demethoxycarbonylation. []
- Reduction: Enzymatic reduction of this compound with specific alcohol dehydrogenases can produce different stereoisomers of tert-butyl 5-hydroxy-4-methyl-3-oxohexanoate. []
- Conversion to Acid Chloride: this compound can be converted to 2-methylhexanoyl chloride, which then reacts with Meldrum's acid to synthesize derivatives of 4-methyloctanoic acid, valuable intermediates in the anaerobic degradation pathway of n-hexane. []
Q3: What is the role of this compound in understanding the anaerobic degradation of n-hexane?
A3: Research on the anaerobic degradation of n-hexane by the bacterium strain HxN1 revealed the formation of various metabolites. [] Notably, this compound is converted to 2-methylhexanoyl chloride, a key intermediate in this degradation pathway. This chloride further reacts to form metabolites like 4-methyl-3-oxooctanoate, 3-hydroxy-4-methyloctanoate, and different isomers of 4-methyl-octenoates. These findings provide valuable insights into the microbial breakdown of hydrocarbons.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
